CINCHONIDINE

Description

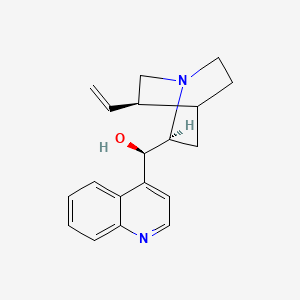

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14?,18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWYEUPVWOPIM-YNRGSOABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CCC1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Evolution of Cinchonidine Research

Early Isolation and Structural Elucidation Efforts of Cinchonidine (B190817)

The history of cinchona alkaloids traces back to the early seventeenth century when cinchona bark was introduced in Europe for its antimalarial properties. wiley-vch.de The isolation of the active compounds began in the early 1800s. In 1820, Pierre-Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated quinine (B1679958) from yellow cinchona bark. cam.ac.ukwiley-vch.desci-hub.seunizg.hr Earlier, in 1811, Bernardino António Gomes had extracted a substance he called cinchonine (B1669041), which was later shown to be a mixture. unizg.hrtaylorandfrancis.com By the early 1850s, names for the four main cinchona alkaloids – quinine, quinidine (B1679956), cinchonine, and this compound – had been attributed, although their full structural elucidation came much later, at the beginning of the 20th century, with the determination of their configuration occurring considerably afterward. sci-hub.se Louis Pasteur also contributed to the early understanding of these compounds, noting the levorotatory nature of quinine and the dextrorotatory nature of cinchonine. sci-hub.se He also identified that a substance reported as quinidine by F. L. Winckler in 1848 was, in fact, this compound. sci-hub.se The structural determination of molecules, including natural products like cinchona alkaloids, was significantly advanced by the development of direct methods for crystal structure determination, for which Herbert A. Hauptman and Jerome Karle were awarded the Nobel Prize in Chemistry in 1985. nobelprize.org More recently, techniques like NMR analysis, including 1D and 2D NMR experiments, have been employed to provide structural evidence and differentiate between cinchonine and this compound derivatives. buchler-gmbh.comresearchgate.net

Seminal Contributions to this compound's Synthetic Utility Development

Cinchona alkaloids, including this compound, have played a significant role in the development of synthetic organic chemistry. researchgate.net Their utility was firmly established with Pasteur's work in 1853, where he demonstrated their potential as resolving agents for racemates through the crystallization of diastereomeric salts. wiley-vch.de This method remains relevant today. wiley-vch.de Beyond classical resolution, significant progress has been made in cinchona-based enantioseparation and their use in enantioselective analytical methods. wiley-vch.de The extensive efforts towards the stereoselective synthesis of quinine over 150 years have also contributed significantly to modern organic chemistry. wiley-vch.de this compound and its stereoisomer cinchonine have long been used to direct chirality in the synthesis of asymmetric organic compounds. acs.org this compound is primarily utilized in the synthesis of chiral compounds and serves as a precursor or a resolution agent in various chemical reactions. biosynth.com The demand for chiral compounds has grown exponentially, making the development of new enantioselective processes highly relevant in the pharmaceutical, agrochemical, and fine chemical industries. buchler-gmbh.combuchler-gmbh.com this compound-based organocatalysts, particularly phase transfer catalysts, have been developed to meet this demand. buchler-gmbh.combuchler-gmbh.com

Pivotal Discoveries in this compound-Mediated Asymmetric Catalysis

The ability of cinchona alkaloids to promote asymmetric synthesis represents a particularly interesting application in chemistry. wiley-vch.de Readily available and inexpensive, cinchona alkaloids like this compound are considered "privileged organic chirality inducers" due to their diverse chiral skeletons and tunability for various reactions. wiley-vch.de Their structure, featuring a 1,2-aminoalcohol subunit with a basic quinuclidine (B89598) and a proximal hydroxyl group, is key to their catalytic activity. wiley-vch.de They function effectively as ligands for metal-catalyzed processes, with the Sharpless asymmetric dihydroxylation (AD) of olefins being a notable example that significantly impacted synthetic chemistry and earned K. B. Sharpless a share of the Nobel Prize in Chemistry in 2001. wiley-vch.deethz.chprinceton.edu

Beyond metal catalysis, cinchona alkaloids have seen a "second renaissance" as organocatalysts since 2000. wiley-vch.de Wynberg and coworkers made seminal contributions in the late 1970s and early 1980s, initiating a new era in asymmetric catalysis with cinchona alkaloids. wiley-vch.de Their work demonstrated the utility of these alkaloids as chiral Lewis base/nucleophilic catalysts for transformations like conjugate additions and the addition of ketenes to carbonyl compounds. wiley-vch.de Wynberg's 1977 report on the cinchona alkaloid-catalyzed asymmetric conjugate addition of aromatic thiols to cycloalkenones is considered a landmark in hydrogen bonding organocatalysis. acs.org This reaction, which achieved useful levels of enantioselectivity (up to 74% ee initially reported by Pracejus with a quinine derivative, and later 75% ee with this compound in the addition of thiols to 5,5-dimethyl cyclohexenone by Wynberg), is proposed to involve a bifunctional mechanism where the alkaloid activates both the enone and the thiol. wiley-vch.deacs.orgunits.it

Further pivotal discoveries include the development of cinchona alkaloid-derived ammonium (B1175870) salts as phase-transfer catalysts. rsc.org The pioneering work by Merck in 1984 demonstrated the enantioselective alkylation of active methylene (B1212753) compounds using a cinchonine-derived quaternary ammonium salt, achieving high yield and enantioselectivity. rsc.org Since then, numerous cinchona alkaloid derivatives have been developed as efficient chiral phase-transfer catalysts for various enantioselective transformations. rsc.org this compound derivatives have been successfully applied in reactions such as the asymmetric addition of 6-bromoindole (B116670) to ethyl trifluoropyruvate, providing a route to enantiomerically pure intermediates. nih.gov The use of cinchona alkaloids as organocatalysts in asymmetric Michael addition reactions, particularly with cinchona-derived squaramide derivatives, has shown high efficiency and selectivity. nih.gov These catalysts can act as both hydrogen bond donors and acceptors, facilitating reactions with excellent enantio- and diastereoselectivities. nih.gov The versatility of cinchona alkaloid-based catalysts continues to be explored in various asymmetric transformations, including aldol (B89426) reactions and the synthesis of axially chiral compounds. acs.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 101744 |

| Cinchonine | 90454 |

| Quinine | 2724372 |

| Quinidine | 8606 |

Cinchonidine Synthesis Methodologies and Advanced Synthetic Chemistry

Total Synthesis Approaches to Cinchonidine (B190817) and its Stereoisomers

Total synthesis of complex natural products like this compound presents significant stereochemical challenges due to the presence of multiple chiral centers. This compound possesses four chiral centers. Total synthesis efforts aim to construct the complete molecular framework with precise control over the absolute and relative stereochemistry.

One notable approach to the total synthesis of (+)-cinchonidine involves a sequence of cascade reactions, including a visible-light-induced photoredox radical cascade and a biomimetic indole (B1671886) to quinoline (B57606) rearrangement. These strategies allow for the efficient construction of the tetracyclic core characteristic of Cinchona alkaloids. While the provided search results briefly mention the total synthesis of quinine (B1679958) and its stereoisomers, specific detailed synthetic routes solely for this compound's total synthesis with comprehensive data were not extensively detailed. However, the principles and challenges in synthesizing stereoisomers like quinine are often applicable to this compound due to their structural similarities and shared pseudo-enantiomeric relationship.

Chemoenzymatic Synthesis Strategies for this compound Scaffolds

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations, offering a promising avenue for the synthesis of complex molecules like this compound. This approach can be particularly advantageous for achieving high enantioselectivity and for performing reactions under milder, more environmentally friendly conditions.

Enzymes, such as lipases, have been explored for their utility in the kinetic resolution and desymmetrization of alkaloid precursors, which can serve as chiral building blocks for the synthesis of this compound scaffolds. Mild chemo-enzyme based procedures have been used to derivatize alkaloids, followed by copolymerization to synthesize polymer-supported Cinchona alkaloids. While specific detailed examples of chemoenzymatic total synthesis of this compound were not prominently featured in the search results, the application of biocatalysis in the synthesis of alkaloids, including the use of enzymes for key stereoselective steps, is a recognized strategy in this field. The resolution of racemic dihydropyridinecarboxylic acids, which can be intermediates in alkaloid synthesis, has been achieved using chiral amine bases like this compound through the formation of diastereomeric salts and subsequent crystallization.

Derivatization and Functionalization of this compound: Design Principles

The derivatization and functionalization of this compound are crucial for tailoring its properties and expanding its applications, particularly in asymmetric catalysis and medicinal chemistry. The presence of key functional groups, including the quinoline ring, the quinuclidine (B89598) nitrogen, the C9 hydroxyl group, and the vinyl group, provides multiple sites for chemical modification.

Design principles for derivatization often focus on modifying the electronic and steric environment around the chiral centers to enhance selectivity and reactivity in catalytic applications. Modifications to the C9 hydroxyl group are common, leading to the formation of ureas, amides, and squaramides, which can act as hydrogen bond donors and influence catalytic activity. Functionalization at the C2 position of the quinoline nucleus has also been reported, for instance, through radical attack of substituents.

Synthesis of this compound Analogs with Modified Chiral Environments

The synthesis of this compound analogs involves structural modifications aimed at creating new chiral scaffolds with potentially altered or enhanced catalytic properties. This can include altering the substituents on the quinoline or quinuclidine rings or modifying the linker between these two units.

Approaches to synthesizing Cinchona alkaloid analogs with key structural features have been developed. For example, the synthesis of chiral cinchonoid analogues based on a quinolinophane system has been explored, where the central chirality of the quinuclidine ring is replaced by other chiral elements while retaining the essential features for organocatalysis. The preparation of enantiopure 1-azabicyclo[3.2.2]nonanes functionalized at carbon C3 from this compound and cinchonine (B1669041) through stereoselective solvolysis demonstrates a method for modifying the quinuclidine core. Click chemistry has also been utilized for the synthesis of novel

Cinchonidine in Asymmetric Catalysis: Principles and Applications

Fundamental Principles of Cinchonidine-Mediated Asymmetric Induction

Cinchona alkaloids, including This compound (B190817), function as bifunctional catalysts in asymmetric reactions acs.orgunits.it. The quinuclidine (B89598) nitrogen atom acts as a basic site, capable of activating nucleophiles, often by abstracting a proton to form an enolate or similar intermediate acs.orgrsc.org. Simultaneously, the C9 hydroxyl group can activate electrophiles through hydrogen bonding acs.orgunits.it. This cooperative activation within a chiral environment defined by the catalyst's structure is central to the asymmetric induction process acs.orgrsc.org. The relative orientation of the quinoline (B57606) and quinuclidine rings in this compound creates a "chiral pocket" that influences the approach of substrates, thereby dictating the stereochemical outcome of the reaction rsc.org.

Mechanistic studies suggest different models for asymmetric induction depending on the reaction type. In some cases, a bifunctional Brønsted acid–hydrogen bonding model is proposed, where the quinuclidine nitrogen acts as a Brønsted base and the hydroxyl group engages in hydrogen bonding acs.orgacs.org. In other reactions, an ion pair-hydrogen bonding model may be more applicable, involving the formation of an ion pair between a deprotonated substrate and the protonated quinuclidine nitrogen, along with hydrogen bonding interactions acs.org. The specific conformation of this compound in different solvents and its protonation state can also influence its catalytic activity and stereoselectivity nih.govrsc.org.

This compound as a Chiral Organocatalyst in Carbon-Carbon Bond Formation

This compound and its derivatives are widely employed as chiral organocatalysts in the formation of carbon-carbon bonds, a fundamental process in organic synthesis benthamdirect.comresearchgate.net. These catalysts have proven effective in promoting various reactions, leading to the formation of enantioenriched products researchgate.net.

Michael Addition Reactions Catalyzed by this compound Derivatives

Asymmetric Michael addition reactions, which involve the conjugate addition of a nucleophile to an electron-deficient alkene, are significantly catalyzed by this compound derivatives dovepress.com. This compound-derived thiourea (B124793) and urea (B33335) catalysts have shown efficacy in these reactions rsc.orgdovepress.com. For instance, this compound/cinchonine-derived urea catalysts have been used in the conjugate addition of cyclic 1,3-dicarbonyl compounds to β-substituted 2-enoylpyridines, yielding Michael adducts with excellent enantioselectivity dovepress.com. This compound-derived thiourea catalysts have also been reported for the asymmetric Michael addition of 3-aryl-N-Boc oxindoles to vinyl bisphosphonate, forming products with a quaternary carbon stereocenter rsc.org. The mechanism often involves the activation of the Michael donor by the basic quinuclidine nitrogen and activation of the Michael acceptor through hydrogen bonding interactions with the catalyst rsc.orgacs.org.

Interactive Table 1: Examples of this compound-Catalyzed Michael Additions

| Michael Donor | Michael Acceptor | This compound Derivative Catalyst | Yield (%) | Enantioselectivity (% ee) | Reference |

| Cyclic 1,3-dicarbonyl compound | β-substituted 2-enoylpyridine | This compound/cinchonine-derived urea | Excellent | Excellent | dovepress.com |

| 3-aryl-N-Boc oxindole | Vinyl bisphosphonate | This compound-derived thiourea | 65–92 | Up to 92 | rsc.org |

| Nitroalkanes | Enones | Cinchona-alkaloid primary amine | Moderate-to-good | 91–99 | dovepress.com |

Aldol (B89426) and Mannich Type Reactions with this compound Catalysts

This compound catalysts are also effective in asymmetric Aldol and Mannich type reactions dovepress.comnih.gov. These reactions are crucial for forming β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively dovepress.comnih.gov. This compound-derived catalysts, including urea and thiourea derivatives, have been explored for these transformations dovepress.comnih.gov. For example, a heterogeneous, porous, and recyclable zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine catalyst has been used in the asymmetric aldol reaction of benzaldehydes with cyclohexanone, demonstrating good enantioselectivity dovepress.com. This compound or cinchonine (B1669041) catalyzed the enantioselective Mannich reaction of beta-keto esters with acyl aryl imines, providing products in good yields and high enantioselectivities nih.gov.

Interactive Table 2: Examples of this compound-Catalyzed Aldol and Mannich Reactions

| Reaction Type | Nucleophile | Electrophile | This compound Derivative Catalyst | Yield (%) | Enantioselectivity (% ee) | Reference |

| Aldol | Cyclohexanone | Benzaldehydes | Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | Not specified | High | dovepress.com |

| Aldol | Isatins | Pyruvic aldehyde dimethyl acetal | 9-amino-9-dexoxy-epi-cinchonidine | Not specified | R-isomer formed | dovepress.com |

| Mannich | β-keto esters | Acyl aryl imines | This compound or cinchonine | 81–99 | 80–96 | nih.gov |

| Decarboxylative Mannich | β-keto acids | Tosylimine | This compound (CD-1) | Not specified | Disappointing | beilstein-journals.org |

This compound-Catalyzed Asymmetric Cycloaddition Reactions

This compound derivatives have also been applied as catalysts in asymmetric cycloaddition reactions dovepress.com. These reactions are valuable for constructing cyclic molecules with defined stereochemistry. While the provided search results primarily highlight cinchonine-derived catalysts in cycloadditions, the general class of Cinchona alkaloids is known to catalyze these transformations dovepress.com. For instance, a cinchonine-derived squaramide catalyst has been reported for the 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with α,β-unsaturated pyrazolones rsc.org. Given the structural similarity and pseudoenantiomeric relationship between this compound and cinchonine, it is reasonable to infer that this compound derivatives would also be explored in similar cycloaddition processes wikipedia.orgnih.gov.

This compound in Asymmetric Alkylation and Acylation Reactions

This compound derivatives, particularly as phase-transfer catalysts, have been successfully employed in asymmetric alkylation reactions nih.govbyu.edunih.gov. These reactions enable the formation of new carbon-carbon bonds by introducing an alkyl group enantioselectively. This compound-derived quaternary ammonium (B1175870) salts have been shown to catalyze the asymmetric alkylation of substrates like isoflavanones and protected 3-phenyl-2,3-dihydroquinolin-4(1H)-ones, creating stereogenic quaternary centers with high yield and good to excellent selectivity nih.gov. Polymer-supported this compound-derived ammonium salts have also been developed and used as recoverable phase-transfer catalysts for the asymmetric benzylation of N-(diphenylmethylene)glycine ester nih.gov.

In asymmetric acylation reactions, this compound-derived catalysts have been utilized for the desymmetrization of unprotected sulfonimidamides nih.gov. A this compound-phosphinate catalyst has been reported to achieve excellent yields and enantioselectivity in this type of transformation nih.gov.

Interactive Table 3: Examples of this compound-Catalyzed Alkylation and Acylation Reactions

| Reaction Type | Substrate | Electrophile | This compound Derivative Catalyst | Yield (%) | Enantioselectivity (% ee) | Reference |

| Alkylation | Isoflavanones | Activated electrophiles | This compound-derived quaternary ammonium salt | High | Good to excellent | nih.gov |

| Alkylation | Protected 3-phenyl-2,3-dihydroquinolinones | Activated electrophiles | This compound-derived quaternary ammonium salt | High | Good to excellent | nih.gov |

| Alkylation | N-(diphenylmethylene)glycine ester | Benzyl halides | Polymer-supported cinchonidinium salt | Moderate | Moderate | nih.gov |

| Acylation | Unprotected sulfonimidamides | Acylating agent | This compound-phosphinate | Excellent | Excellent | nih.gov |

This compound in Asymmetric Heteroatom Functionalization

This compound derivatives also play a role in asymmetric heteroatom functionalization reactions, which involve the enantioselective formation of carbon-heteroatom bonds. While the search results provide examples primarily focusing on other Cinchona alkaloids or general Cinchona-based catalysts for reactions like asymmetric chlorination, fluorination, amination, hydroxylation, and sulfenylation of oxindoles and other substrates, the fundamental principles of Cinchona alkaloid catalysis, including the bifunctional activation by the basic nitrogen and the hydrogen-bonding group, are applicable to these transformations ua.esbeilstein-journals.org. For instance, a this compound-derived phase-transfer catalyst has been reported for the asymmetric sulfenylation of 3-substituted oxindoles, although with moderate enantioselectivities ua.es.

Epoxidation and Dihydroxylation Catalysis with this compound Ligands

This compound and its derivatives have been successfully employed as chiral ligands in asymmetric epoxidation and dihydroxylation reactions. The Sharpless asymmetric dihydroxylation, a Nobel Prize-winning reaction, utilizes cinchona alkaloid derivatives as chiral ligands in the presence of an osmium catalyst to achieve highly enantioselective dihydroxylation of olefins. wiley-vch.deresearchgate.netgoogle.come-bookshelf.de While ligands based on quinine (B1679958) and quinidine (B1679956) derivatives often provide better enantioselectivities in Sharpless dihydroxylation compared to those derived from this compound and cinchonine, this compound-derived ligands have shown efficacy in specific epoxidation reactions. rsc.org

For instance, this compound-derived phase-transfer catalysts have been reported for the asymmetric Weitz-Scheffer epoxidation of isoflavones, yielding epoxides with high enantiomeric excesses. nih.gov Additionally, amide-based this compound derivatives have been developed as hybrid phase-transfer catalysts for the highly enantioselective epoxidation of α,β-unsaturated ketones using hydrogen peroxide as the oxidant. buchler-gmbh.comacs.org These catalysts have demonstrated high yields and excellent enantioselectivities, even at low catalyst loadings. acs.org

Asymmetric Amination and Hydroxylation Processes

This compound and its derivatives are also effective organocatalysts for asymmetric amination and hydroxylation reactions. Simple unmodified this compound has been shown to catalyze the α-amination of cyclic β-ketoesters, affording products in high yields and good enantioselectivity. mdpi.comresearchgate.net This is attributed to the activation of the substrate by the alkaloid, facilitating the attack by an aminating agent. mdpi.com

Primary amines derived from cinchona alkaloids, including those based on this compound, have been reported as efficient catalysts for the direct α-amination of aromatic ketones, achieving excellent enantioselectivities in many cases. mdpi.com Furthermore, cinchona-derived primary amines are effective in asymmetric conjugate addition reactions, including the addition of nitroalkanes to enones, resulting in Michael adducts with high enantioselectivity. dovepress.com

While the provided search results specifically highlight amination, cinchona alkaloids are broadly known to catalyze various reactions involving the formation of C-N and C-O bonds, which would encompass certain hydroxylation processes through related mechanisms like conjugate addition or other activation modes.

Cooperative Catalysis Involving this compound Derivatives

Cooperative catalysis, where two or more catalytic species work together to enhance reactivity and selectivity, is a rapidly growing area in which this compound derivatives play a significant role. psu.edursc.org this compound-derived scaffolds can cooperate with metal ions or other organocatalysts to achieve transformations that are difficult to accomplish with a single catalyst. psu.edursc.orgrsc.org

Examples include cooperative systems involving cinchona alkaloids and Lewis acids or other hydrogen-bonding catalysts. psu.eduresearchgate.net The bifunctional nature of cinchona alkaloids, possessing both basic and hydrogen-bonding sites, allows for the simultaneous activation of different reaction partners. psu.eduacs.org For instance, cooperative catalysis involving this compound as a Lewis base in conjunction with an iridium metal catalyst has been explored for enantioselective coupling reactions. rsc.org In these systems, the this compound catalyst can activate one reactant while the metal catalyst activates another, leading to synergistic effects on reactivity and stereocontrol. rsc.org

Immobilization Strategies for this compound Catalysts in Heterogeneous Systems

Immobilizing homogeneous catalysts onto solid supports offers advantages such as easy separation from the reaction mixture and potential for recycling, which are crucial for industrial applications. nih.govacs.orgrsc.org Various strategies have been developed for immobilizing this compound catalysts to create heterogeneous systems. nih.govacs.orgrsc.orgacs.orgrsc.org

These strategies include covalent bonding, adsorption, encapsulation, and ion-pair formation on supports such as polymers, silica (B1680970), and metal nanoparticles. nih.govacs.orgrsc.orgacs.orgrsc.org For example, this compound and its derivatives have been covalently modified and anchored onto supported metal catalysts like platinum nanoparticles on alumina (B75360) or silica for use in heterogeneous enantioselective hydrogenation. nih.govacs.orgacs.org

Another approach involves grafting modified cinchona alkaloids onto mesoporous molecular sieves or amorphous silica gel for applications in reactions like asymmetric dihydroxylation. acs.org Bridged silsesquioxanes containing cinchona alkaloid derivatives have also been prepared as heterogeneous ligands for enantioselective dihydroxylation. rsc.org Immobilization can also involve loading cinchona derivatives onto the surface of nanoparticles, such as gold nanoparticles, for use in heterogeneous asymmetric amination reactions. rsc.org These immobilized catalysts can sometimes exhibit comparable or even enhanced enantioselectivity compared to their homogeneous counterparts and demonstrate good recyclability. acs.orgacs.orgacs.org

Mechanistic Elucidation of Cinchonidine Mediated Processes

Spectroscopic Probing of Cinchonidine (B190817) Catalyst-Substrate Interactions

Spectroscopic techniques provide valuable insights into the interactions between this compound and reacting species, both in solution and on catalyst surfaces. Studies using techniques such as Attenuated Total Reflection Infrared (ATR-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in understanding these interactions.

Operando ATR-IR studies have confirmed the presence of a theoretically predicted N–H⋯O hydrogen bond interaction between the quinuclidine (B89598) nitrogen of this compound and the α-carbonyl oxygen of ketone substrates in asymmetric hydrogenation reactions on modified noble metal catalysts. rsc.org This interaction is considered crucial for the formation of the transient surface complex between the cinchona modifier and the reactant ketone. rsc.org Further ATR-IR studies, combined with modulation excitation spectroscopy, have provided experimental evidence for the involvement of the C9–OH group of this compound in the diastereomeric complex formed with substrates like ketopantolactone. rsc.org

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been used to study the adsorption of this compound and substrates like 1-phenyl-1,2-propanedione (B147261) (PPD) on Pt/Al₂O₃ catalysts. These studies confirmed the selective deposition of this compound and PPD on the metal surface and detected hydrogen bonding between adsorbed this compound and PPD. acs.org, researchgate.net Tilted π-bonded this compound was also detected on the surface under conditions leading to high enantioselectivity in the hydrogenation of PPD. acs.org, researchgate.net

Circular Dichroism (CD) spectroscopy has also been employed to investigate this compound-substrate interactions in the liquid phase. Changes in the CD spectra of this compound upon addition of substrates like ethyl pyruvate (B1213749) indicate an interaction between the two molecules in solution. researchgate.net These findings corroborate results obtained from NMR measurements. researchgate.net

NMR spectroscopy, including 2D-NMR, has been used to study the inclusion complexation of cinchona alkaloids, including this compound, with cyclodextrins, providing insights into binding models and molecular recognition mechanisms. nankai.edu.cn Complexation-induced shifts in NMR spectra have been used to understand intermolecular interactions and propose binding models in chiral recognition processes involving this compound derivatives. nih.gov Density functional theory (DFT) calculations combined with NMR data have helped establish the proximity between the asymmetric center of a substrate like lipoic acid and the aromatic moiety of this compound, clarifying possible conformations in ion-pair interactions relevant to chiral discrimination. researchgate.net

UV-Vis spectroscopy has also been utilized to study interactions, for instance, in the context of pnicogen bonding involving epi-cinchonidine. researchgate.net, frontiersin.org

Kinetic Studies of this compound-Catalyzed Reactions

Kinetic studies are essential for understanding the rate-determining steps and the influence of various parameters on this compound-catalyzed reactions. These studies provide quantitative data on how changes in reactant concentrations, catalyst loading, solvent, and other conditions affect reaction rates and enantioselectivity.

Kinetic studies of asymmetric hydrogenation of trifluoroacetophenone (TFAP) catalyzed by this compound-modified Pt/Al₂O₃ have revealed a complex reaction network involving multiple catalytic cycles: asymmetric hydrogenation on this compound-modified sites, asymmetric hydrogenation on sites influenced by the product alcohol, and racemic hydrogenation on unmodified sites. acs.org The contributions of these cycles change as the reaction progresses. acs.org The catalytic performance is strongly dependent on factors such as the concentrations of ketone and modifier, catalyst amount, solvent, and hydrogen pressure. acs.org

Addition of this compound can lead to a considerable rate enhancement in some reactions. acs.org The influence of hydrogen pressure on enantioselection has been observed, with higher coverage diminishing enantiomeric excess (ee) in the hydrogenation of TFAP, a behavior that contrasts with α-ketoesters. acs.org

Kinetic isotope effect studies, using deuterium (B1214612) instead of hydrogen, have suggested that hydrogen is involved in the rate-determining step of the hydrogenation reaction. acs.org Time-resolved ATR-IR spectroscopy has been used to study the kinetic effects of isotopic substitution and other reaction parameters. acs.org

Reaction Progress Kinetic Analysis (RPKA) has been applied to study organocatalytic Henry reactions catalyzed by this compound derivatives, revealing the reaction order in substrates and catalyst. acs.org For a Henry reaction between nitromethane (B149229) and 4-nitrobenzaldehyde (B150856) catalyzed by a benzylthis compound derivative, the reaction was found to be first-order in both substrates and the catalyst. acs.org

Transition State Analysis in this compound Asymmetric Catalysis

Analyzing the transition states of this compound-catalyzed reactions is critical for understanding the origin of stereoselectivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose, often complementing experimental observations.

DFT calculations have been used to study the mechanism and origin of stereoselectivity in reactions catalyzed by this compound and its derivatives. In the sulfa-Michael addition reaction catalyzed by a cinchona alkaloid-squaramide, DFT studies supported a bifunctional activation mechanism via hydrogen bonds. nih.gov Transition state analysis identified stereocontrolling transition states, and distortion-interaction analysis indicated that attractive interactions between substrates and the catalyst in the C-S bond forming transition state are key to stereoinduction. nih.gov

In asymmetric hydrogenation, theoretical calculations have provided insights into the interaction of ketone substrates with this compound-modified platinum. rsc.org These calculations suggest that a surface complex is formed via hydrogen bonding between the quinuclidine nitrogen of the modifier and the carbonyl oxygen of the ketone. rsc.org The structures of these complexes can resemble the enantiodifferentiating transition states, offering a criterion for evaluating the potential of a chiral compound as a modifier. rsc.org

Computational analysis has also been used to study the transition states in asymmetric reactions catalyzed by cinchona alkaloids, including this compound. For example, in the asymmetric fluorination of cyclic ketones catalyzed by cinchona alkaloid-derived primary amines, DFT calculations helped determine how the cinchona alkaloid scaffold achieves high enantiofacial control by adopting well-defined conformations at the cyclic fluorine transfer transition state. escholarship.org The chair preference of a seven-membered ring in the transition state was found to be key in determining enantioselectivity. escholarship.org

Transition state analysis, often integrated with kinetic studies and catalyst structural analysis, has been employed to elucidate the turnover-limiting step and catalyst-substrate structure-activity relationships responsible for enantioselectivity in reactions like the asymmetric acylation of sulfonimidamides catalyzed by a cinchona-phosphinate catalyst. nih.gov

Role of Non-Covalent Interactions in this compound Stereocontrol

Non-covalent interactions play a pivotal role in the stereocontrol exerted by this compound in asymmetric catalysis. These interactions guide the approach of substrates to the catalyst, influencing the geometry of the transition state and ultimately the enantiomeric outcome. Key non-covalent interactions include hydrogen bonding, π-π stacking, and electrostatic interactions. acs.org, nih.gov, nih.gov

Hydrogen bonding is a particularly important interaction. The quinuclidine nitrogen and the C9-hydroxyl group of this compound can act as hydrogen bond acceptor and donor sites, respectively, facilitating interactions with substrates and stabilizing preferred transition states. rsc.org, acs.org N–H⋯O hydrogen bonds between the quinuclidine nitrogen and the carbonyl oxygen of ketones are frequently observed and are crucial for the formation of the enantiodifferentiating complex in asymmetric hydrogenation. rsc.org The C9-OH group can also be involved in hydrogen bonding interactions with the substrate or other components of the catalytic system. rsc.org

π-π stacking interactions between the aromatic systems of this compound (the quinoline (B57606) ring) and the substrate or other reaction components can also contribute to stereocontrol by influencing the spatial arrangement of the interacting molecules. acs.org, nih.gov, nih.gov, unifi.it, rsc.org, core.ac.uk, chemrxiv.org Studies on the selective binding of cinchona alkaloids by cyclodextrins have indicated that both the quinoline ring and the ethenyl group of this compound can be included in cyclodextrin (B1172386) cavities, with cooperative interactions influencing binding selectivity. nankai.edu.cn

Electrostatic interactions, such as ion-pairing, are also significant, especially when this compound or its derivatives are used as chiral counterions or in the presence of charged substrates or additives. acs.org, nih.gov, cam.ac.uk In some cases, a network of cooperative non-covalent interactions, including hydrogen bonds, π-stacking, and C-H···π interactions, can collectively stabilize the major stereocontrolling transition state. nih.gov

The solvent can also influence non-covalent interactions and the conformational behavior of this compound, thereby affecting reaction rate and enantioselectivity. rsc.org Protic solvents can lead to protonation of the quinuclidine nitrogen, which is involved in hydrogen bonding with the substrate. rsc.org

Chiral Recognition Mechanisms by this compound Derivatives

Chiral recognition, the ability of a chiral molecule to distinguish between the enantiomers of another chiral molecule, is fundamental to asymmetric catalysis. This compound and its derivatives act as chiral selectors, forming transient diastereomeric complexes with the substrate enantiomers. The difference in stability or reactivity of these diastereomeric complexes leads to the preferential formation of one product enantiomer over the other. acs.org, nih.gov, nih.gov, diamond.ac.uk

Effective chiral recognition typically involves multipoint interactions between the chiral host (this compound derivative) and the chiral guest (substrate enantiomer). acs.org These interactions include electrostatic forces, hydrogen bonds, steric effects, π-π interactions, and ion-dipole interactions. acs.org, nih.gov A spatial arrangement that allows for simultaneous primary ionic interaction, hydrogen bonding, and π-π stacking is often essential for high enantioselectivity. nih.gov

Studies on the chiral recognition of N-protected peptide enantiomers by cinchona alkaloid-based chiral stationary phases have shown that the chiral selector forms 1:1 complexes with both enantiomers. nih.gov NMR spectroscopy and molecular modeling studies have revealed details about the conformational states of the selector and the nature of intermolecular interactions in the diastereomeric complexes, allowing for the proposal of binding models. nih.gov Significant intermolecular NOEs have been observed for the more stable diastereomeric complex, providing further support for the proposed binding arrangements. nih.gov

The structural features of this compound, such as the quinoline ring, the quinuclidine moiety, and the stereogenic centers at C8 and C9, are crucial for its chiral recognition ability. rsc.org Modifications to the this compound scaffold can significantly impact chiral recognition and enantioselectivity. For example, comparing this compound with its ether derivatives or pseudoenantiomer cinchonine (B1669041) in asymmetric hydrogenation reveals the sensitivity of enantiodifferentiation to subtle structural changes. rsc.org

Chiral recognition mechanisms have also been investigated in the context of host-guest interactions, such as the complexation of cinchona alkaloids with cyclodextrins. nankai.edu.cn These studies demonstrate that the size and geometry of the host cavity, along with cooperative binding effects, can influence the selective recognition of this compound over its diastereomer, cinchonine. nankai.edu.cn Mass spectrometry and UV photodissociation studies on protonated cinchona alkaloid dimers have shown differences in the binding strength of homochiral versus heterochiral dimers, providing insights into chiral recognition at the molecular level. acs.org

The ability of this compound derivatives to induce chirality and facilitate enantioselective recognition is being explored in novel materials, such as chiral metal-organic frameworks (MOFs), where they can serve as chiral guests or counterions to impart enantioselectivity. nih.gov, diamond.ac.uk

Advanced Spectroscopic and Structural Investigations of Cinchonidine

X-ray Crystallographic Analysis of Cinchonidine (B190817) and its Adducts

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and stereochemistry. nih.gov Studies on this compound and its derivatives have revealed key structural features that influence their chemical behavior.

This compound crystallizes in the orthorhombic crystal system with the chiral space group P2 12 12 1. sigmaaldrich.com This non-centrosymmetric space group is consistent with the molecule's inherent chirality. The solid-state conformation of this compound is crucial for understanding its interactions in stereoselective reactions. Investigations into this compound O-ethers have shown that the conformation can vary depending on the substituent. For instance, O-phenylthis compound has been observed to adopt an "Open(3)" conformation, which is similar to that of the parent this compound molecule. researchgate.net In contrast, O-methyl ether derivatives of this compound favor a "Closed(1)" conformation in the crystalline state. researchgate.net These conformational preferences in the solid state are influenced by crystal packing forces and intramolecular interactions.

The absolute configuration of this compound, determined as (8S,9R), has been unequivocally confirmed by X-ray crystallography. researchgate.net This technique provides the foundational structural data that underpins the interpretation of results from other spectroscopic methods and computational studies.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

Advanced NMR Spectroscopic Studies of this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. rsc.org A variety of advanced NMR techniques have been applied to this compound and its complexes to elucidate their conformation, connectivity, and intermolecular interactions. buchler-gmbh.com

Comprehensive structural characterization of this compound has been achieved using a suite of NMR experiments, including 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). buchler-gmbh.com These experiments allow for the unambiguous assignment of all proton and carbon signals and provide through-bond and through-space correlations.

NMR studies have been particularly insightful in understanding the conformational behavior of this compound in different solvent environments. acs.org These investigations have revealed the existence of three main conformers at room temperature: Closed(1), Closed(2), and Open(3). The relative populations of these conformers are dependent on the polarity of the solvent. In apolar solvents, the Open(3) conformer is the most stable, while the stability of the closed conformers increases with solvent polarity. acs.org

Furthermore, NMR has been used to study the interactions between this compound and other molecules. For example, in the presence of acetic acid, NMR studies have shown that this compound is protonated at the quinuclidine (B89598) nitrogen. This protonation leads to the adoption of an open conformation where the quinuclidine nitrogen points away from the quinoline (B57606) moiety. researchgate.net Such studies are crucial for understanding the mechanism of this compound-catalyzed reactions where acidic or protic conditions are employed.

Table 2: Selected 1H NMR Chemical Shifts (ppm) for this compound

| Proton | Chemical Shift (ppm) |

|---|---|

| H-A | 8.701 |

| H-B | 8.034 |

| H-C | 7.918 |

| H-D | 7.591 |

| H-E | 7.556 |

| H-F | 7.278 |

| H-G | 5.668 |

| H-J | 5.64 |

| H-K | 5.57 |

| H-L | 4.92 |

| H-M | 4.87 |

| H-N | 3.510 |

| H-P | 3.04 |

| H-Q | 3.005 |

| H-R | 2.60 |

| H-S | 2.54 |

| H-T | 2.22 |

| H-U | 1.81 to 1.71 |

| H-V | 1.49 to 1.41 |

Data obtained from ChemicalBook, specific assignments may vary based on experimental conditions. chemicalbook.com

Chiroptical Spectroscopy of this compound and its Derivatives (CD, ORD)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides information about the stereochemical features of chiral molecules by measuring the differential interaction with left and right circularly polarized light. cas.cz

The CD spectrum of this compound exhibits characteristic Cotton effects that are sensitive to its conformation and electronic environment. Studies have shown that the CD spectrum of this compound is altered upon the addition of a substrate, such as ethyl pyruvate (B1213749). researchgate.net This change in the CD spectrum provides direct evidence for the formation of a modifier-substrate complex in solution, a key aspect of its role in enantioselective catalysis. The most significant changes in the Cotton effects for this compound in the presence of ethyl pyruvate are observed in the 275–290 nm and 300–320 nm ranges. researchgate.net

Furthermore, investigations into the chiroptical properties of cinchona alkaloids in non-polar solvents suggest that the observed Cotton effect around 230 nm in the CD spectrum of the free bases arises from the association of the alkaloid molecules themselves. scispace.com This indicates the formation of dimeric or higher-order aggregates in solution, which can influence the catalytic activity. In the presence of secondary and tertiary amines, the dimer-monomer equilibrium of this compound can be shifted, leading to an increase in the virtual concentration of the chiral modifier. researchgate.net

Table 3: Key Observations from Chiroptical Spectroscopy of this compound

| Observation | Wavelength Range | Implication |

|---|---|---|

| Alteration of Cotton effects upon addition of ethyl pyruvate | 275–290 nm and 300–320 nm | Formation of a this compound-substrate complex |

| Cotton effect in non-polar solvents | ~230 nm | Association of this compound molecules (dimerization) |

Vibrational Spectroscopy (IR, Raman) for this compound Structural Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding. researchgate.netksu.edu.sa These methods are valuable for identifying functional groups and studying intermolecular interactions. americanpharmaceuticalreview.com

The IR and Raman spectra of this compound have been analyzed to assign its characteristic vibrational bands. researchgate.net These assignments are crucial for interpreting spectral changes that occur upon adsorption to surfaces or complexation with other molecules. The in-plane deformation modes of the quinoline aromatic ring are particularly characteristic and appear as prominent peaks in the spectra. For solid this compound, these are observed at approximately 1591, 1569, and 1508 cm -1 in the IR spectrum. researchgate.net

Vibrational spectroscopy is also a powerful tool for studying the adsorption of this compound on metal surfaces, which is relevant to its use in heterogeneous catalysis. researchgate.net By analyzing the IR and Raman spectra of adsorbed this compound, information about its orientation and interaction with the surface can be obtained. For instance, the vibrational modes associated with the quinoline group can indicate the degree of tilt of the molecule with respect to the metal surface. researchgate.net

The interaction of this compound with other molecules, such as acetic acid, has also been investigated using FTIR spectroscopy. researchgate.net These studies, in conjunction with NMR and computational methods, provide a detailed picture of the hydrogen bonding and protonation events that occur in solution.

Table 4: Characteristic Vibrational Frequencies for Solid this compound | Wavenumber (cm -1) | Assignment | | :--- | :--- | | 1591 | In-plane deformation of the quinoline aromatic ring | | 1569 | In-plane deformation of the quinoline aromatic ring | | 1508 | In-plane deformation of the quinoline aromatic ring | | 1463 | Out-of-plane CH 2 scissoring modes (quinuclidine moiety) | | 1453 | Out-of-plane CH 2 scissoring modes (quinuclidine moiety) |

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It is widely employed in the study of this compound to determine its molecular weight, elucidate its structure through fragmentation analysis, and quantify its presence in complex mixtures. rsc.orgoslomet.nonih.gov

Various ionization techniques have been utilized for the mass spectrometric analysis of this compound, including Electron Ionization (EI) and Electrospray Ionization (ESI). scholarsportal.info EI-MS studies of this compound reveal a characteristic fragmentation pattern dominated by the cleavage of the C8-C9 bond. scholarsportal.info In contrast, ESI-MS is a softer ionization technique, and under low capillary exit voltage conditions, fragmentation is minimal, primarily showing the protonated molecular ion [M+H]

(m/z 295.1810) and in some cases, the doubly protonated ion [M+2H] 2+. scholarsportal.infonih.gov By increasing the capillary exit voltage in ESI-MS, controlled fragmentation can be induced. scholarsportal.info

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the separation and identification of this compound and its related alkaloids in complex samples like Cinchona bark extracts. rsc.orgnih.gov Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has also been demonstrated as a rapid method for the direct qualitative screening of alkaloids in natural bark samples. rsc.org

Table 5: Mass Spectrometric Data for this compound

| Technique | Ion | m/z | Key Observation |

|---|

Computational and Theoretical Studies of Cinchonidine

Quantum Mechanical Calculations for Cinchonidine (B190817) Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and conformational landscape of this compound. These calculations provide a detailed picture of the molecule's geometry and the relative energies of its different spatial arrangements (conformers).

Research combining NMR techniques with ab initio and DFT calculations has shown that this compound exists as a mixture of multiple stable conformers in solution. acs.org Three principal conformers, often labeled Closed(1) , Closed(2) , and Open(3) , are significantly populated at room temperature. acs.org The classification of "open" and "closed" refers to the relative orientation of the quinuclidine (B89598) nitrogen and the quinoline (B57606) ring system. researchgate.net

The stability of these conformers is highly dependent on the solvent environment. In apolar solvents, the Open(3) conformation is generally the most stable. acs.orgresearchgate.net However, as the polarity of the solvent increases, the stability of the closed conformers increases, and in highly polar solvents, all three conformers can have similar energies. acs.org Further DFT-based explorations of the potential energy surface have identified additional conformers, such as Closed(7) , which are relevant for a complete understanding of this compound's conformational behavior. nih.gov

The table below summarizes the key conformers and the influence of the solvent on their relative populations, as determined by theoretical calculations and experimental data. researchgate.net

| Conformer | Description | Favored in |

| Open | Quinuclidine nitrogen points away from the quinoline ring. | Apolar and protic solvents |

| Closed | Quinuclidine nitrogen points towards the quinoline ring. | Polar solvents |

This interactive table is based on data regarding the most stable conformations of this compound. researchgate.net

Beyond structural analysis, QM calculations are used to determine reactivity descriptors. By analyzing frontier molecular orbitals (HOMO-LUMO gap), chemical potential, and hardness, the reactivity of different sites on the this compound molecule can be estimated, providing a theoretical basis for its behavior in chemical reactions.

Molecular Dynamics Simulations of this compound-Based Systems

While quantum mechanics provides a static picture of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of how this compound and its derivatives behave over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's flexibility, conformational transitions, and interactions with its environment.

Quantum chemical molecular dynamics simulations have been employed to investigate the entire conformational space of this compound and its derivatives. scispace.comresearchgate.net In one such study, a trajectory of 5,000,000 steps was sampled to ensure a thorough exploration of the potential energy surface. scispace.com Due to the vast amount of data generated, techniques like Principal Component Analysis (PCA) are used to reduce the dimensionality of the trajectory data. This allows researchers to identify the most significant molecular motions and map the probability distribution of different molecular geometries. scispace.comresearchgate.net

These simulations have revealed that modifications to the this compound structure, such as protonation or methylation of the quinuclidine nitrogen, have a significant impact on its conformational freedom. For instance, protonation tends to stabilize conformers that can form an intramolecular hydrogen bond, while methylation can reduce the accessible conformational space. scispace.comresearchgate.net This dynamic understanding is crucial for explaining how this compound-based catalysts interact with substrates and solvent molecules in a real-world reaction environment.

DFT Studies on this compound-Catalyzed Reaction Pathways

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of reactions catalyzed by this compound and its derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and identify the factors that control reaction rate and selectivity. nih.govwhiterose.ac.uknih.gov

For example, DFT studies have been used to understand the origin of atroposelectivity in the vinylogous desymmetrization of N-aryl-maleimides catalyzed by a primary amine derived from a Cinchona alkaloid. nih.gov These calculations revealed how the catalyst controls the stereochemical outcome through a combination of steric hindrance and non-covalent dispersion interactions in the transition state. The models showed that a co-catalyst, in this case an acid, plays a crucial role by forming a closed, cyclic transition state that activates both the catalyst and the substrate. nih.gov

DFT calculations can provide quantitative data on the energy barriers associated with different competing reaction pathways, allowing for a rationalization of the experimentally observed product distribution. nih.gov This computational insight is invaluable for optimizing reaction conditions and for the rational design of more efficient and selective catalysts. DFT has also been used to study the coadsorption of this compound and hydrogen on platinum-group metal surfaces, which is critical for understanding its role as a chiral modifier in heterogeneous catalysis. acs.org These studies show that the stability and orientation of the adsorbed this compound molecule are strongly influenced by hydrogen coverage on the metal surface. acs.org

| Computational Task | Information Gained | Relevance to Catalysis |

| Transition State Modeling | Geometry and energy of the highest-energy point along the reaction coordinate. | Determines the activation energy and rate of the reaction. |

| Intermediate Analysis | Structure and stability of transient species formed during the reaction. | Helps to build a complete mechanistic picture. |

| Energy Decomposition Analysis | Quantifies the contribution of steric, electrostatic, and orbital interactions. | Explains the origin of catalyst-substrate interactions and selectivity. |

This interactive table outlines the application of DFT in studying catalyzed reaction pathways.

Ligand Design and Optimization via Computational Methods for this compound Analogs

Computational methods are increasingly used to accelerate the discovery of new this compound analogs with tailored properties for applications in catalysis and medicine. Instead of relying solely on trial-and-error synthesis, researchers can design and screen libraries of virtual compounds to identify the most promising candidates for a specific target. neliti.comunpad.ac.id

A key technique in this area is molecular docking, which predicts the preferred binding orientation of one molecule (a ligand, such as a this compound derivative) to a second molecule (a receptor, typically a protein or enzyme). unpad.ac.idnih.gov For instance, novel this compound glycoconjugates have been designed and evaluated in silico as potential inhibitors of plasmepsin, an enzyme from the malaria parasite Plasmodium falciparum. nih.gov Molecular docking simulations of these designed molecules showed promising binding interactions with the enzyme's active site, guiding the synthetic efforts toward the most effective compounds. nih.gov

Similarly, in silico screening of dozens of this compound derivatives has been performed to identify potential anticancer agents by docking them to targets like P-glycoprotein or the estrogen α-receptor. neliti.comunpad.ac.idresearchgate.net These studies can predict binding affinities (often expressed as Gibbs free energy, ΔG) and inhibition constants (Ki), allowing for the ranking of virtual compounds and the prioritization of synthetic targets. unpad.ac.idresearchgate.net This computational pre-screening saves significant time and resources in the drug discovery and catalyst development process.

Prediction of Stereoselectivity in this compound-Mediated Reactions

A major goal of computational chemistry in the field of asymmetric catalysis is the accurate prediction of stereoselectivity (e.g., the enantiomeric excess, or ee). Understanding and predicting why a this compound-based catalyst favors the formation of one stereoisomer over another is a complex challenge that modern computational methods are beginning to address. nih.gov

DFT calculations can be used to model the transition states leading to the different possible stereoisomers. nih.gov The predicted stereoselectivity is determined by the difference in the activation free energies (ΔΔG‡) between these competing pathways. The lower the energy of a transition state, the faster the reaction through that pathway, and the more of the corresponding product will be formed. In cases where the products can interconvert (epimerize), the final product distribution is controlled by their relative thermodynamic stability, which can also be accurately predicted by DFT calculations. nih.gov

More recently, machine learning (ML) has emerged as a powerful tool for predicting stereoselectivity. acs.orgarxiv.orgarxiv.org By training models on large datasets of reactions with known outcomes, ML algorithms like random forests can learn the complex relationships between the structure of the catalyst, substrate, and reagents, and the resulting stereoselectivity. acs.orgarxiv.org For a this compound-derived phase-transfer catalyst, a random forest model using 2D molecular descriptors was successfully used to iteratively guide the synthesis of new catalysts, ultimately leading to an improved enantioselectivity of 89% for a key industrial reaction. acs.org These approaches represent the cutting edge of catalyst design, combining computational power with chemical data to accelerate the development of highly selective reactions.

Cinchonidine in Advanced Organic Synthesis and Material Science

Cinchonidine (B190817) as a Chiral Building Block in Complex Molecule Synthesis

This compound is frequently employed as a chiral building block in the synthesis of complex organic molecules. Its rigid scaffold and functional groups provide well-defined stereocenters that can direct the stereochemical outcome of subsequent reactions. For instance, this compound derivatives have been utilized in asymmetric Mannich reactions, providing access to highly functionalized chiral building blocks, such as chiral dihydropyrimidones nih.gov. These reactions often proceed with high yields and enantioselectivities, demonstrating the effectiveness of this compound-based catalysts in controlling stereochemistry nih.gov. The presence of the quinuclidine (B89598) tertiary nitrogen and the secondary alcohol group allows this compound to act as a hydrogen bond donor and acceptor, facilitating the precise orientation of substrates in the catalytic site tut.ac.jpnih.gov.

Furthermore, metal complexes incorporating this compound can serve as chiral building blocks for constructing complex architectures. Aluminum derivatives of cinchonine (B1669041) (a diastereomer of this compound) have been shown to form chiral bipyridyl-type metalloligands, which can then be used to build helical nanotubular structures and chiral bimetallic coordination polymers acs.org. This highlights the potential of this compound and its derivatives in constructing complex molecular frameworks with controlled chirality acs.org.

Applications of this compound in Total Synthesis of Complex Natural Products

Cinchona alkaloids, including this compound, are valuable in the total synthesis of complex natural products. Their ability to catalyze asymmetric transformations is particularly useful in constructing the stereocenters present in these molecules. For example, cinchona alkaloid-catalyzed asymmetric Morita-Baylis-Hillman reactions have been employed in the synthesis of various natural products nih.gov.

A notable application is the bioinspired total synthesis of (+)-cinchonidine itself. This synthesis has been achieved through a sequence of steps, including a visible-light-induced photoredox radical cascade reaction and a biomimetic cascade rearrangement for the indole-to-quinoline transformation thieme-connect.comnih.gov. This demonstrates how the structural motifs of Cinchona alkaloids can inspire the design of efficient synthetic routes to complex molecules thieme-connect.comnih.gov. While the search results mention the total synthesis of (+)-cinchonidine thieme-connect.comnih.gov, they also refer to the total synthesis of other natural products utilizing cinchona alkaloids nih.govmdpi.com.

This compound-Derived Chiral Stationary Phases for Chromatography

This compound and its derivatives are widely used in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are essential for the enantioseparation of racemic compounds, a critical process in the pharmaceutical and fine chemical industries.

Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK ZWIX(+) and ZWIX(-), which contain a chiral sulfonic acid motif alongside the alkaloid structure, are effective for the direct enantiomer resolution of amino acids and other ampholytic compounds researchgate.net. The chiral recognition mechanism on these phases often involves synergistic double ion-pairing interactions between the zwitterionic chiral selector and the analyte researchgate.net.

Studies have investigated the chiral recognition mechanisms of cinchona alkaloid-based chiral selectors for peptide enantiomers. These studies utilize techniques such as NMR spectroscopy and molecular modeling to understand the interactions between the selector and the analyte enantiomers acs.orgacs.org. High enantiomer discrimination has been observed for certain peptide enantiomers on this compound-derived CSPs acs.orgnih.gov. The enantioselectivity is influenced by factors such as the structure of the chiral selector, the mobile phase composition, and temperature acs.orgnih.govresearchgate.net.

Data from chromatographic separations on this compound-derived CSPs can provide insights into the binding mechanisms and the forces responsible for chiral discrimination, including ion-pairing, hydrogen bonding, and π-π stacking interactions acs.org.

Integration of this compound into Supramolecular Assemblies

This compound can be integrated into supramolecular assemblies, leading to the formation of ordered structures with potential applications in various fields. The inherent chirality of this compound can influence the chirality of these assemblies.

Cinchona alkaloids, including this compound and cinchonine, have been used as chiral spectator species to induce bulk homochirality in coordination polymers dokumen.pub. In these instances, the presence of the chiral alkaloid during the assembly process dictates the handedness of the resulting network structure dokumen.pub. Without the chiral alkaloid, a racemic mixture of coordination polymers is obtained dokumen.pub.

Furthermore, cinchona alkaloids are known to form bicomponent crystals with various organic acids, resulting in hierarchical structures with hydrogen-bonded helical assemblies iucr.org. The handedness of these helical assemblies can be related to the molecular structure and the manner of supramolecular assembly researchgate.net. Studies on the crystal structures of complexes involving this compound and other cinchona alkaloids provide insights into the chiral relationships between molecular structures and their supramolecular organization researchgate.net.

The integration of this compound into metal-organic frameworks (MOFs) has also been explored. Cinchona alkaloid additives can influence the nucleation process of MOF structures, acting as coordination modulators rsc.org. While in some cases, the size of the alkaloid may prevent its inclusion within the MOF pores, the potential exists for using cinchona alkaloids to tune the handedness of the building units and induce chirality in the resulting framework rsc.org.

This compound in the Development of Chiral Materials and Polymers

This compound is a valuable component in the development of chiral materials and polymers with applications in asymmetric catalysis, separations, and sensing. Incorporating the chiral framework of this compound into polymer structures creates materials with inherent chirality.

Chiral polymers containing cinchona alkaloid moieties in their main chain have been synthesized and successfully applied as organocatalysts in asymmetric reactions, such as Michael addition reactions tut.ac.jpnih.gov. These polymers can exhibit high catalytic activity and stereoselectivity, sometimes even exceeding that of their low-molecular-weight counterparts nih.gov. The design of these polymeric catalysts often involves incorporating this compound-derived squaramide moieties into the polymer backbone tut.ac.jpnih.gov.

Another approach involves synthesizing chiral polymers by the quaternization polymerization of this compound derivatives researchgate.net. These polymers, containing cinchonidinium structures, have been shown to be effective polymeric organocatalysts for asymmetric alkylation reactions, yielding products with high enantioselectivities researchgate.net. These polymeric catalysts can also be easily recovered and reused researchgate.net.

Beyond catalysis, this compound-based chiral polymers are being explored for applications in chiral separations and as chiral sensors researchgate.net. The ability of these polymers to discriminate between enantiomers makes them suitable for developing new separation media and sensing platforms researchgate.netmdpi.com.

Biomolecular Interactions of Cinchonidine in Vitro Studies

Cinchonidine (B190817) Interactions with Specific Enzymes: Mechanistic Insights (e.g., Cholinesterase Inhibition)

This compound has been shown to interact with various enzymes, including cholinesterases. Studies investigating these interactions provide insights into the mechanistic basis of its effects.

Inhibition Kinetics of this compound on Enzyme Activity

Research indicates that Cinchona alkaloids, including this compound, can reversibly inhibit the activity of both human butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) nih.govresearchgate.net. This inhibition occurs through noncovalent interactions within the enzyme's active site nih.gov.

Studies have determined the dissociation constants () of the enzyme-inhibitor complex and the dissociation constants of the enzyme-substrate complex () to quantify the inhibition potency of this compound and its derivatives nih.gov. For instance, one study reported and values for the interaction of a this compound derivative (CD-(mCl)) with AChE as 23 ± 1 µM and 0.74 ± 0.08 mM, respectively researchgate.net. For the interaction of a cinchonine (B1669041) derivative (CN-Bzl) with BChE, the determined and were 2.9 ± 0.3 µM and 0.29 ± 0.04 mM, respectively researchgate.net.

The inhibition by tested cinchonidines and cinchonines was found to be competitive up to a certain substrate concentration, as the apparent dissociation constants were proportionally dependent on the substrate concentration nih.gov. This suggests that these compounds bind to the catalytic site of BChE nih.gov.

| Compound | Enzyme | Inhibition Type (up to 0.35 mM substrate) | Ki (µM) | Ks (mM) |

|---|---|---|---|---|

| CD-(mCl) | AChE | Competitive | 23 ± 1 | 0.74 ± 0.08 |

| CN-(Bzl) | BChE | Competitive | 2.9 ± 0.3 | 0.29 ± 0.04 |

Note: Data extracted from a study on Cinchona alkaloid derivatives researchgate.net. CD-(mCl) and CN-(Bzl) refer to specific derivatives.

Some this compound derivatives have demonstrated significantly higher inhibition selectivity towards BChE compared to AChE, with selectivity ratios ranging from 95 to 510 times researchgate.net. Certain derivatives have shown potent BChE inhibition with constants as low as 100 nM researchgate.net.

Structural Basis of Enzyme-Cinchonidine Binding (e.g., X-ray crystallography of co-crystals)

Understanding the structural basis of enzyme-cinchonidine interactions often involves techniques like X-ray crystallography and molecular docking. While specific X-ray crystallography data for this compound co-crystallized with enzymes like cholinesterases were not explicitly detailed in the search results, molecular docking studies provide insights into potential binding modes.

Molecular docking has been used to investigate the interaction of Cinchona alkaloids, including this compound, with proteins such as TRAF6. These studies suggest that the aromatic quinoline (B57606) motif of these alkaloids can engage in hydrophobic interactions with specific amino acid residues in the protein's binding site tandfonline.com. For this compound, the alcoholic hydroxyl group may form a hydrogen bond with a carbonyl oxygen of an amide bond in the protein structure tandfonline.com.

Molecular dynamics simulations have also been employed to assess the stability of binding complexes formed between compounds like this compound and target proteins such as PIK3CA nih.gov. These computational approaches complement experimental binding assays by providing a theoretical framework for the observed interactions.

This compound Binding to Receptors and Ion Channels (In Vitro Biochemical Assays)

In addition to enzymes, this compound can interact with receptors and ion channels, as explored through in vitro biochemical assays.

This compound has been identified as a weak inhibitor of the serotonin (B10506) transporter (SERT) medchemexpress.com. In vitro studies using human SERT (hSERT) and Drosophila SERT (dSERT) have determined values for this compound's inhibitory activity medchemexpress.com.

| Target | Species | Ki (µM) |

|---|---|---|

| SERT | dSERT | 330 |

| SERT | hSERT | 4.2 |

| SERT I172M | hSERT | 36 |

| SERT S438T | hSERT | 196 |

| SERT Y95F | hSERT | 15 |

Note: Data for serotonin transporter inhibition by this compound medchemexpress.com.

Other studies have broadly categorized the interaction of alkaloids, including this compound, with neuroreceptors and ion channels as modes of action thieme-connect.com. However, detailed in vitro biochemical assay data specifically for this compound binding to a wide range of receptors and ion channels were not extensively provided in the search results beyond the SERT example.

This compound as a Tool for Studying Chirality in Biological Systems

This compound, being a chiral molecule, is valuable for investigating the role of chirality in biological interactions. Its stereoisomeric relationship with cinchonine (they are pseudo-enantiomers) allows for comparative studies to understand how the spatial arrangement of atoms influences biological activity nih.govwikipedia.orgresearchgate.net.

Studies utilizing Cinchona alkaloids, including this compound and cinchonine, have explored enantioselective recognition in various systems researchgate.net. The distinct biological activities observed between these stereoisomers highlight the importance of chirality in their interactions with biological targets like enzymes and receptors nih.govasm.org. For example, differences in the stereochemistry at specific positions (C8 and C9) distinguish this compound from cinchonine and contribute to variations in their pharmacological properties researchgate.net.

This compound and its derivatives can be used as chiral resources or as components in the design of chiral tools for enantiomeric recognition and sensing in biological contexts researchgate.netresearchgate.netmdpi.com.

Design of this compound Analogs for Probing Biological Pathways

The structural scaffold of this compound serves as a basis for designing analogs with modified properties for probing specific biological pathways. Chemical modifications to the this compound structure can lead to compounds with altered enzyme inhibition profiles, receptor binding affinities, or other biological activities nih.govresearchgate.netnih.gov.

For instance, modifications to the quinuclidine (B89598) moiety of this compound have been explored to develop selective butyrylcholinesterase inhibitors nih.govresearchgate.net. The size and nature of the attached groups influence the inhibition potency and selectivity towards BChE and AChE nih.govresearchgate.net. These designed analogs can serve as probes to investigate the role of cholinesterase activity in various biological processes.

The design and evaluation of this compound analogs, often involving techniques like molecular docking and in vitro enzyme assays, help to establish structure-activity relationships (SARs) nih.govresearchgate.net. This allows researchers to understand which structural features are critical for interaction with specific biological targets and for modulating particular biological pathways. Analogs can be designed to enhance selectivity for a desired target or to explore interactions with new targets, such as those involved in cellular signaling pathways nih.govmdpi.com.

The development of this compound derivatives has also been reported in the context of identifying potential antimalarial agents, where modifications influence their interaction with parasite targets like Pf falcipain-2 orientjchem.org.

Future Directions and Emerging Research Avenues for Cinchonidine

Development of Next-Generation Cinchonidine (B190817) Catalysts with Enhanced Selectivity

A significant area of future research involves the design and synthesis of modified this compound catalysts with improved activity and selectivity. While this compound and its derivatives are established chiral modifiers for various reactions, particularly in asymmetric hydrogenation, there is continuous effort to enhance their performance. acs.orgacs.orgnih.gov